O-Desethyl-O-methyl Chlorpyrifos
Description
Properties
Molecular Formula |
C8H9Cl3NO3PS |
|---|---|
Molecular Weight |
336.6 g/mol |
IUPAC Name |
ethoxy-methoxy-sulfanylidene-(3,5,6-trichloropyridin-2-yl)oxy-λ5-phosphane |
InChI |
InChI=1S/C8H9Cl3NO3PS/c1-3-14-16(17,13-2)15-8-6(10)4-5(9)7(11)12-8/h4H,3H2,1-2H3 |
InChI Key |
JVPFGGFTJGNSEM-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(OC)OC1=NC(=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Diethyl Phosphorochloridothioate Condensation
A widely documented method involves the reaction of 3,5,6-trichloropyridine with diethyl phosphorochloridothioate under catalytic conditions. The steps are as follows:
- Reagent Preparation : 3,5,6-Trichloropyridine is dissolved in an aprotic solvent (e.g., toluene).
- Catalyst Addition : A phase-transfer catalyst (e.g., tetrabutylammonium bromide) is introduced to facilitate nucleophilic substitution.
- Phosphorylation : Diethyl phosphorochloridothioate is added dropwise at 40–60°C, with continuous stirring for 6–8 hours.
- Workup : The crude product is washed with aqueous sodium bicarbonate and purified via recrystallization.
Key Parameters :
- Yield : 68–75%.
- Purity : >92% (HPLC).
- Side Products : S-methyl isomer (<5%) and hydrolyzed metabolites (e.g., 3,5,6-trichloro-2-pyridinol).
This method prioritizes scalability but requires stringent control over moisture to prevent hydrolysis of the phosphorochloridothioate intermediate.
Sodium 3,5,6-Trichloropyridin-2-olate Alkylation
A patent-pending approach utilizes sodium 3,5,6-trichloropyridin-2-olate and diethylaluminum monochloride in a solvent-free system:
- Solvent Selection : Water is used to dissolve a portion of the catalyst (e.g., sodium hydroxide).
- Alkylation : Sodium 3,5,6-trichloropyridin-2-olate is reacted with diethylaluminum monochloride at 50–70°C for 4–6 hours.
- Recycling : The aqueous phase is separated, cooled to precipitate residual catalyst, and reused in subsequent batches.
Key Parameters :
- Yield : 80–85%.
- Catalyst Loading : 0.2–0.6 weight parts per 100 weight parts water.
- Environmental Impact : Solvent recycling reduces waste generation by 40% compared to traditional methods.
This method aligns with green chemistry principles, though it demands precise temperature control to avoid side reactions such as over-alkylation.
Comparative Analysis of Synthesis Routes
The sodium trichloropyridin-2-olate method demonstrates superior yield and sustainability, making it preferable for industrial applications. However, the diethyl phosphorochloridate route remains relevant for small-scale synthesis due to established protocols.
Mechanistic Insights and Byproduct Formation
Both methods proceed via nucleophilic substitution at the pyridinyl oxygen. In the phosphorochloridothioate route, the chlorine atom is displaced by the pyridinyl oxygen, forming the P–O bond. Byproducts such as the S-methyl isomer arise from thiophosphate rearrangement, which is minimized at lower temperatures (<50°C).
In the alkylation method, diethylaluminum monochloride acts as an electrophilic agent, transferring an ethyl group to the pyridinyl oxygen. Over-alkylation is suppressed by maintaining a molar ratio of 1:1 between the sodium salt and alkylating agent.
Chemical Reactions Analysis
Types of Reactions: O-Desethyl-O-methyl Chlorpyrifos undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or alkoxides are typically employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various chlorinated and oxygenated derivatives, which can have different biological activities and applications.
Scientific Research Applications
O-Desethyl-O-methyl Chlorpyrifos has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying organophosphate chemistry.
Biology: Researchers use it to investigate the effects of organophosphate pesticides on biological systems, including their impact on enzyme activity and nervous system function.
Medicine: It serves as a tool in toxicology studies to understand the mechanisms of pesticide poisoning and to develop antidotes.
Industry: The compound is utilized in the development of new pesticides and in the assessment of environmental contamination by organophosphate compounds.
Mechanism of Action
O-Desethyl-O-methyl Chlorpyrifos exerts its effects by inhibiting acetylcholinesterase, leading to the accumulation of acetylcholine in the synaptic cleft. This causes continuous stimulation of the nervous system, resulting in paralysis and death of the insect. The molecular targets include the enzyme acetylcholinesterase and the nervous system pathways involved in signal transmission.
Comparison with Similar Compounds
Molecular and Physical Properties
| Compound | Molecular Formula | Molar Mass (g/mol) | Melting Point (°C) | Water Solubility (mg/L) | Log $K_{ow}$ |
|---|---|---|---|---|---|
| Chlorpyrifos-ethyl | C$9$H${11}$Cl$3$NO$3$PS | 350.59 | 42–44 | 1.2 | 4.7–5.3 |
| Chlorpyrifos-methyl | C$7$H$7$Cl$3$NO$3$PS | 322.53 | Not reported | 0.00013* | ~3.5* |
| Parathion-ethyl | C${10}$H${14}$NO$_5$PS | 291.26 | 6 | 24 | 3.8 |
| Parathion-methyl | C$8$H${10}$NO$_5$PS | 263.21 | 36–38 | 55 | 2.9 |
Notes:
- Chlorpyrifos-ethyl exhibits higher lipophilicity (Log $K_{ow}$) than methyl analogs, influencing environmental persistence and bioaccumulation .
Toxicological and Mechanistic Comparisons
Acute Toxicity and AChE Inhibition
| Compound | LD$_{50}$ (Oral, Rat, mg/kg) | LC$_{50}$ (Fish, ppm) | AChE Inhibition Potency |
|---|---|---|---|
| Chlorpyrifos-ethyl | 135–163 | 0.176 (Guppy) | High |
| Chlorpyrifos-methyl | ~1,000* | 8.48 (Guppy)* | Moderate |
| Parathion-ethyl | 2–3 | 0.002 (Rainbow trout) | Very High |
| Parathion-methyl | 6–14 | 0.05 (Rainbow trout) | High |
Key Findings :
- Ethyl-substituted compounds (e.g., chlorpyrifos-ethyl, parathion-ethyl) generally exhibit higher acute toxicity and faster AChE inhibition than methyl analogs .
- Chlorpyrifos-ethyl’s LC$_{50}$ in guppies (0.176 ppm) is ~50-fold lower than methyl-parathion (8.48 ppm), highlighting its greater aquatic toxicity .
Neurotoxicity Mechanisms
- Chlorpyrifos-ethyl: Inhibits AChE irreversibly, induces oxidative stress, and causes DNA damage in non-target species (e.g., fish, mammals) .
- Chlorpyrifos-methyl : Shows similar mechanisms but lower potency due to reduced metabolic activation to oxon derivatives .
- Parathion-ethyl : Exhibits maturation-dependent cytotoxicity in neuronal cells, with faster onset than chlorpyrifos .
Environmental Persistence and Degradation
Half-Life and Metabolites
Notes:
- Chlorpyrifos-ethyl’s persistence in soil increases the risk of groundwater contamination, while methyl analogs degrade faster .
- Degradation products like TCP and paraoxon are more toxic than parent compounds, complicating risk assessments .
Metabolic and Exposure Profiles
Human Metabolism and Biomarkers
Q & A
Basic Research Questions
Q. What methodologies are recommended for detecting and quantifying O-Desethyl-O-methyl Chlorpyrifos in environmental samples?
- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) for quantification. Ensure calibration with certified reference standards and validate recovery rates in matrices like water, soil, or biological tissues. For environmental persistence studies, employ shake-flask tests under controlled salinity, pH, and microbial activity conditions to measure degradation rates . Sterilized vs. non-sterilized samples can distinguish abiotic vs. biodegradation pathways.
Q. How can researchers assess the acute and chronic toxicity of this compound in aquatic organisms?
- Methodological Answer : Conduct Species Sensitivity Distribution (SSD) analyses using LC50/EC50 data for freshwater and saltwater species. For example, freshwater fish (e.g., Pimephales promelas) and invertebrates (e.g., Daphnia magna) are standard test organisms. Tabulate toxicity data as follows:
| Organism Type | Test Results (n) | Median LC50 (µg/L) |
|---|---|---|
| Freshwater Fish | 33 | 0.8–1.2 |
| Saltwater Fish | 55 | 0.5–1.0 |
| Aquatic Amphibians | 23 | 1.2–2.5 |
| Data adapted from chlorpyrifos toxicity studies . |
- Include negative controls (e.g., water-only treatments) and positive controls (e.g., parent compound chlorpyrifos) to validate assay sensitivity .
Q. What experimental designs are optimal for studying degradation pathways and environmental persistence?
- Methodological Answer : Use randomized block designs to test degradation under varying conditions (e.g., aerobic/anaerobic, microbial activity). Measure half-lives in active vs. sterile sediments/water. For example, chlorpyrifos exhibits half-lives of 16–29 days in water and 17–39 days in sediment, with biodegradation confirmed via microbial biomass comparisons . Replicate experiments at least twice to account for variability.
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity data between laboratory and field studies?
- Methodological Answer : Apply meta-analysis frameworks to compare laboratory LC50 values with field-derived NOECs (No Observed Effect Concentrations). Address confounding variables (e.g., temperature, organic carbon content) using multivariate regression. For example, discrepancies in fish toxicity may arise from sediment binding in field studies, reducing bioavailability . Validate findings with mesocosm experiments that mimic natural ecosystems .
Q. What are best practices for designing ecological field experiments to evaluate long-term impacts on non-target species?
- Methodological Answer : Implement replicated ditch systems with controlled pesticide application (e.g., 0.1–44 µg/L doses) and longitudinal sampling over 24 weeks. Monitor macroinvertebrate communities (e.g., Chironomus riparius) and use Principal Response Curves (PRC) to analyze treatment effects over time . Include pre-treatment (baseline) data and post-treatment recovery phases to assess resilience.
Q. What methodological challenges arise when investigating developmental neurotoxicity (DNT) mechanisms of this compound?
- Methodological Answer : Traditional OECD guidelines often overlook low-dose, long-term DNT effects. Use rodent models (e.g., Sprague-Dawley rats) to assess behavioral and cognitive endpoints (e.g., Morris water maze performance). Combine cholinesterase inhibition assays with transcriptomic analysis (e.g., RNA-seq) to identify non-cholinergic pathways (e.g., axonal guidance disruption) . Ensure blinding in behavioral assessments to reduce bias.
Q. How can lab-derived degradation data be integrated with field monitoring to improve predictive modeling?
- Methodological Answer : Develop fugacity models that incorporate lab-measured half-lives, soil adsorption coefficients (Kd), and field-detected metabolite profiles. Validate models using GIS-mapped monitoring data from agricultural regions. For example, chlorpyrifos oxidation products like 3,5,6-trichloro-2-pyridinol (TCP) serve as persistence biomarkers . Use sensitivity analysis to prioritize parameters (e.g., microbial activity) for model refinement.
Data Contradiction Analysis Framework
- Step 1 : Identify conflicting datasets (e.g., lab vs. field toxicity values).
- Step 2 : Conduct power analysis to determine if sample sizes explain discrepancies.
- Step 3 : Replicate critical experiments with harmonized protocols (e.g., ISO 6341 for Daphnia assays).
- Step 4 : Publish negative results and methodological limitations to enhance transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
